molecular formula C9H7NO3 B3330299 1-(2-nitrophenyl)prop-2-en-1-one CAS No. 68165-36-6

1-(2-nitrophenyl)prop-2-en-1-one

Cat. No.: B3330299
CAS No.: 68165-36-6
M. Wt: 177.16 g/mol
InChI Key: HJUREEORHHYGAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-nitrophenyl)prop-2-en-1-one is an organic compound belonging to the class of chalcones, which are α,β-unsaturated ketones. This compound is characterized by the presence of a nitro group attached to the phenyl ring, which significantly influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-nitrophenyl)prop-2-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction between 2-nitroacetophenone and benzaldehyde in the presence of a base such as potassium hydroxide (KOH) in ethanol. The reaction mixture is stirred at room temperature for several hours, followed by acidification with hydrochloric acid to precipitate the product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the Claisen-Schmidt condensation remains a fundamental approach. Scaling up this reaction for industrial purposes would involve optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-nitrophenyl)prop-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Reduction: 1-(2-aminophenyl)prop-2-en-1-one.

    Oxidation: Various oxidized derivatives depending on the conditions.

    Substitution: Substituted chalcones with different functional groups.

Mechanism of Action

The biological activities of 1-(2-nitrophenyl)prop-2-en-1-one are attributed to its ability to interact with various molecular targets and pathways. The nitro group can undergo enzymatic reduction to form reactive intermediates, which can interact with cellular components, leading to cytotoxic effects. Additionally, the compound’s conjugated system allows it to interact with biological macromolecules, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

    1-(4-nitrophenyl)prop-2-en-1-one: Similar structure but with the nitro group in the para position.

    1-(3-nitrophenyl)prop-2-en-1-one: Nitro group in the meta position.

    1-(2,3,4-trimethoxyphenyl)prop-2-en-1-one: Contains methoxy groups instead of a nitro group.

Uniqueness

1-(2-nitrophenyl)prop-2-en-1-one is unique due to the position of the nitro group, which influences its reactivity and biological activity. The ortho position of the nitro group allows for specific interactions and reactions that are not possible with other positional isomers .

Properties

IUPAC Name

1-(2-nitrophenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c1-2-9(11)7-5-3-4-6-8(7)10(12)13/h2-6H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJUREEORHHYGAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)C1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-nitrophenyl)prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
1-(2-nitrophenyl)prop-2-en-1-one
Reactant of Route 3
Reactant of Route 3
1-(2-nitrophenyl)prop-2-en-1-one
Reactant of Route 4
Reactant of Route 4
1-(2-nitrophenyl)prop-2-en-1-one
Reactant of Route 5
Reactant of Route 5
1-(2-nitrophenyl)prop-2-en-1-one
Reactant of Route 6
Reactant of Route 6
1-(2-nitrophenyl)prop-2-en-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.